3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid
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Overview
Description
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The thiophene ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The carboxylic acid group can form ionic interactions with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: A structurally similar compound with a butanoic acid moiety but lacking the thiophene ring.
2-Methylthiophene: Contains the thiophene ring but lacks the butanoic acid moiety.
Uniqueness
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid is unique due to the combination of the thiophene ring and the butanoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-methyl-2-(2-methylthiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-4-5-13-7(8)3/h4-6,9H,1-3H3,(H,11,12) |
InChI Key |
OLGLVASCTIMQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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